2-Ethoxy-5-iodopyrimidine
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Overview
Description
2-Ethoxy-5-iodopyrimidine is a heterocyclic organic compound with the molecular formula C6H7IN2O It is a derivative of pyrimidine, characterized by the presence of an ethoxy group at the 2-position and an iodine atom at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-5-iodopyrimidine typically involves the iodination of 2-ethoxypyrimidine. One common method is the reaction of 2-ethoxypyrimidine with iodine and a suitable oxidizing agent, such as periodic acid, in an acidic medium. The reaction is carried out at elevated temperatures to facilitate the iodination process .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale iodination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxy-5-iodopyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with aryl or alkyl groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in the presence of a base, such as potassium carbonate, in a polar solvent like dimethylformamide.
Cross-Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate are used in solvents like tetrahydrofuran or toluene.
Major Products Formed:
Substitution Reactions: Products include various substituted pyrimidines, depending on the nucleophile used.
Cross-Coupling Reactions: Products include biaryl or alkyl-aryl pyrimidines, which are valuable intermediates in organic synthesis.
Scientific Research Applications
2-Ethoxy-5-iodopyrimidine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Ethoxy-5-iodopyrimidine involves its interaction with various molecular targets, depending on its application. For instance, in medicinal chemistry, it may act as an inhibitor of specific enzymes or proteins by binding to their active sites. The presence of the iodine atom can enhance its binding affinity and specificity towards certain biological targets .
Comparison with Similar Compounds
5-Bromo-2-iodopyrimidine: Similar in structure but with a bromine atom instead of an ethoxy group.
2-Methoxy-5-iodopyrimidine: Similar but with a methoxy group instead of an ethoxy group.
2-Cyano-5-iodopyrimidine: Contains a cyano group instead of an ethoxy group.
Uniqueness: 2-Ethoxy-5-iodopyrimidine is unique due to the presence of both an ethoxy group and an iodine atom, which confer distinct chemical reactivity and potential for diverse applications. The ethoxy group can participate in various chemical transformations, while the iodine atom facilitates cross-coupling reactions and enhances biological activity .
Properties
Molecular Formula |
C6H7IN2O |
---|---|
Molecular Weight |
250.04 g/mol |
IUPAC Name |
2-ethoxy-5-iodopyrimidine |
InChI |
InChI=1S/C6H7IN2O/c1-2-10-6-8-3-5(7)4-9-6/h3-4H,2H2,1H3 |
InChI Key |
NWQDWGCCJHJWPR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC=C(C=N1)I |
Origin of Product |
United States |
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